Chloroiridic acid

説明

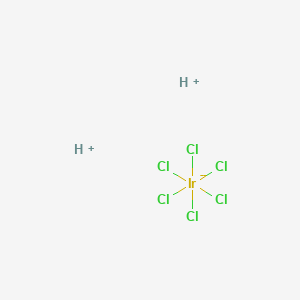

Chloroiridic acid (H₂IrCl₆), with CAS No. 16941-92-7, is a hygroscopic, black-brown crystalline compound soluble in water, hydrochloric acid, and alcohols . It serves as a critical precursor for iridium-based catalysts and coatings, particularly in electrochemical applications such as dimensionally stable anodes (DSAs) for water electrolysis and pollutant degradation . Its molecular weight is 406.95 g/mol, and it typically contains ≥35% iridium by weight . This compound is synthesized via direct dissolution of iridium powder in hydrochloric acid under electrolytic conditions, offering a cost-effective route to high-purity iridium compounds .

Key applications include:

- Electrocatalysts: Used in Ti/RuO₂-IrO₂-SnO₂-CeO₂ anodes for wastewater treatment and IrO₂-ZrO₂ coatings for oxygen evolution .

- Single-atom catalysts (SACs): Enhances oxygen evolution reaction (OER) performance in acidic media (e.g., 240 mV overpotential at 10 mA/cm²) .

- Electronics: Production of iridium thin films for flexible electronics and AI-driven devices .

準備方法

Pressurized Oxidation Dissolution Method

Reaction Mechanism and Protocol

The pressurized oxidation method, patented by CN108455688A , involves three sequential stages:

-

Oxidative Dissolution : Iridium powder (≥99.95% purity) reacts with hydrochloric acid (15–36% mass concentration) under chlorine gas flow (200–800 mL/min) in a pressurized reactor. The reaction proceeds via:

Key parameters include temperature (100–150°C), pressure (0.1–0.6 MPa), and agitation speed (120–160 rpm) .

-

Chlorine Removal : Post-reaction, the system is depressurized to ambient conditions, and excess chlorine is purged using concentrated HCl additions (0.5–5 L) at 70–85°C .

-

Concentration : Vacuum distillation concentrates the filtrate to ≥35% iridium content, yielding a black-brown crystalline product .

Performance Metrics

Table 1 compares outcomes across three operational configurations from the patent:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| HCl Concentration (%) | 36 | 25 | 15 |

| Temperature (°C) | 100 | 150 | 100 |

| Pressure (MPa) | 0.1 | 0.6 | 0.1 |

| Reaction Time (h) | 8 | 5 | 3 |

| Chlorine Flow (mL/min) | 200 | 500 | 800 |

| Iridium Conversion (%) | 89.2 | 92.7 | 85.4 |

This method achieves 85–93% iridium conversion with <0.3% metal loss during recycling .

Mixed Alkali Fusion Method

Synthesis Pathway

CN106809887A details an alternative approach using alkali fusion:

-

Alkali Fusion : Iridium powder is mixed with sodium hydroxide and sodium peroxide (1:4 mass ratio) and heated to 680°C for 2.5 hours, forming an iridium oxide intermediate.

-

Acid Digestion : The cooled product is washed and reacted with chloroazotic acid (HNO₃:HCl = 1:3) at 90–100°C for 4 hours:

-

Purification : Filtration removes unreacted iridium (recycled), while vacuum distillation concentrates the filtrate to 35% iridium content .

Efficiency and Scalability

-

Conversion Rate : 91.3% iridium utilization

-

Loss Rate : 0.21% iridium loss during recycling

-

Advantages : Eliminates intermediate ammonium chloroiridate steps, reducing reagent use and waste generation .

Industrial Production Techniques

Large-Scale Optimization

Johnson Matthey’s this compound solution (≥19% Ir w/w) is produced via electrolytic dissolution of iridium in HCl, prioritizing cost efficiency and scalability . Key industrial adaptations include:

-

Continuous Reactors : Automated pressure and temperature control systems enhance batch consistency.

-

Waste Minimization : Closed-loop chlorine recovery units reduce environmental impact .

Market Dynamics

The global this compound market, valued at USD XXX million in 2022, is projected to grow at 6.8% CAGR through 2029, driven by demand for fuel cell catalysts and DSA electrodes . Leading producers (e.g., Company 1, Company 2) prioritize high-purity (>99.95%) feeds to meet electrochemical industry standards .

Comparative Analysis of Methods

Technical Trade-offs

| Criteria | Pressurized Oxidation | Alkali Fusion | Industrial Electrolysis |

|---|---|---|---|

| Reaction Time | 3–8 h | 6–8 h | 12–24 h |

| Energy Consumption | High (pressure) | Moderate | Low |

| Byproduct Generation | Cl₂ off-gas | NOₓ emissions | Minimal |

| Scalability | Pilot-scale | Lab-scale | Full-scale |

Cost Considerations

-

Pressurized Oxidation : High capital costs for pressure-rated equipment but superior yield (93%).

-

Alkali Fusion : Lower equipment costs but requires costly HNO₃ consumption.

-

Industrial Electrolysis : Optimal for bulk production but limited to ≥19% Ir solutions .

Emerging Innovations and Challenges

Single-Pot Synthesis

Recent patents explore integrating ozone or hydrogen peroxide as co-oxidants to replace chlorine, reducing hazardous gas handling . Pilot trials show 88% conversion at 120°C with 0.4 MPa O₃ .

Sustainability Metrics

化学反応の分析

Types of Reactions

Chloroiridic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to lower oxidation state complexes.

Substitution: Ligands in the complex can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as chlorine or oxygen can be used.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.

Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed

Oxidation: Higher oxidation state iridium complexes.

Reduction: Lower oxidation state iridium complexes.

Substitution: New coordination complexes with different ligands.

科学的研究の応用

Catalytic Applications

1.1 Homogeneous Catalysis

Chloroiridic acid is primarily utilized as a precursor in the synthesis of iridium-based catalysts. These catalysts are particularly effective in homogeneous catalysis for various organic transformations. For instance, iridium complexes derived from this compound have been employed in:

- C-H Activation : Iridium pincer complexes facilitate the activation of C-H bonds, which is crucial for the functionalization of hydrocarbons. This process has been extensively studied since the pioneering work by Crabtree and colleagues in the late 1970s .

- Transfer Hydrogenation : Iridium catalysts are also used for the transfer hydrogenation of alkenes and ketones, which is significant in fine chemical synthesis .

1.2 Industrial Catalysis

In industrial settings, this compound is involved in catalytic processes such as:

- Naphtha Reforming : this compound contributes to the production of high-octane fuels through catalytic naphtha reforming processes. Iridium-based catalysts enhance the yield and quality of reformate by increasing hydrogen production and minimizing undesirable by-products .

- Hydrogenation Reactions : The compound plays a role in hydrogenation reactions where it helps improve the selectivity and efficiency of the process, particularly in the petrochemical industry .

Materials Science

This compound is also significant in materials science, particularly in the development of advanced materials:

- Nanomaterials : It serves as a precursor for synthesizing iridium nanoparticles, which have applications in electronics and photonics due to their unique optical and electronic properties.

- Thin Films : The compound can be used to create thin films of iridium oxide, which are valuable in sensors and electrochemical applications due to their conductivity and stability under various conditions .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Electrochemical Sensors : Iridium-based electrodes derived from this compound are employed in electrochemical sensors for detecting various analytes due to their high surface area and catalytic activity.

- Spectroscopic Applications : The compound is used in spectroscopic methods to enhance signal detection due to its ability to form stable complexes with various analytes .

Case Study 1: Iridium-Catalyzed C-H Activation

A study demonstrated that iridium pincer complexes derived from this compound effectively catalyze C-H activation reactions leading to the formation of valuable organic compounds. The research highlighted the importance of ligand design in optimizing catalytic performance, showcasing yields exceeding 90% under mild conditions .

Case Study 2: Naphtha Reforming Process

In an industrial case study focusing on naphtha reforming, it was found that using this compound-derived catalysts resulted in a significant increase in hydrogen yield (up to 23.6 mol%) while maintaining high octane ratings. This advancement addressed environmental regulations concerning fuel quality .

Case Study 3: Electrochemical Sensing

Research involving iridium-based electrochemical sensors showed enhanced sensitivity and selectivity for detecting glucose levels in biological samples when using this compound as a precursor. The sensors displayed a linear response over a wide concentration range, indicating their potential for clinical applications .

作用機序

The mechanism of action of hexachloroiridic acid involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets, leading to various chemical and biological effects. The specific pathways and molecular targets depend on the nature of the ligands and the overall structure of the complex.

類似化合物との比較

Ruthenium Trichloride (RuCl₃)

Chemical Properties: RuCl₃ (CAS No. 10049-08-8) is a dark brown solid with a molecular weight of 207.43 g/mol. It is hygroscopic and soluble in water and alcohols. Applications:

- Co-precursor with Chloroiridic acid in DSAs (e.g., Ti/RuO₂-IrO₂-SnO₂ anodes) .

- Standalone OER catalysts (e.g., RuO₂ nanoparticles) but suffers from dissolution in acidic media .

Performance Comparison :

This compound-derived catalysts exhibit superior stability but higher costs compared to RuCl₃-based systems.

Tin Tetrachloride (SnCl₄)

Chemical Properties: SnCl₄ (CAS No. 7646-78-8) is a colorless liquid (molecular weight 260.52 g/mol) used as a precursor for SnO₂ in mixed-metal oxide electrodes. Applications:

- Enhances conductivity and stability in Ti/RuO₂-IrO₂-SnO₂ anodes .

- Rarely used alone due to poor catalytic activity.

Role in Composites :

SnCl₄ modifies the morphology of IrO₂ coatings, creating cracked structures that increase electroactive surface area . This compound remains the primary active component for OER.

Chloroplatinic Acid (H₂PtCl₆)

Chemical Properties: H₂PtCl₆ (CAS No. 16941-12-1) is a red-brown solid (molecular weight 409.81 g/mol) used in platinum catalysts. Applications:

- Hydrogen evolution reaction (HER) catalysts .

- Less common in OER due to Pt’s lower activity compared to Ir .

Performance Comparison :

| Property | This compound (H₂IrCl₆) | Chloroplatinic Acid (H₂PtCl₆) |

|---|---|---|

| OER Activity (Tafel slope) | 60 mV/dec | >100 mV/dec |

| Primary Application | OER | HER |

Rhodium Chloride (RhCl₃)

Chemical Properties: RhCl₃ (CAS No. 10049-07-7) is a red-brown solid (molecular weight 209.26 g/mol) used in hydrogenation and dehydrogenation catalysts. Applications:

- Promoter in alkyl aromatic hydrocarbon dehydrogenation .

- Less effective than Ir in acidic OER due to lower corrosion resistance.

Catalytic Efficiency :

RhCl₃-based catalysts show higher selectivity in dehydrogenation but require higher temperatures (~500°C) compared to Ir systems (~300°C) .

Iridium Chloride Hydrate (IrCl₃·3H₂O)

Synthesis : Derived from this compound via crystallization .

Applications :

- Alternative precursor for IrO₂ coatings but less commonly used due to handling challenges.

- Similar catalytic performance but lower solubility in organic solvents compared to H₂IrCl₆ .

Market and Industrial Perspective

Demand Drivers :

- Electronics : this compound dominates the iridium thin film market (99% purity grade) .

- Energy : CAGR of 5.16% (2024–2032) driven by fuel cell and electrolyzer demand .

Cost Comparison :

| Compound | Price (USD/kg) | Key Market Region |

|---|---|---|

| H₂IrCl₆ | 15,000 | Asia-Pacific |

| RuCl₃ | 8,000 | North America |

| H₂PtCl₆ | 12,000 | Europe |

Q & A

Basic Research Questions

Q. What is the molecular structure of chloroiridic acid, and how can it be experimentally confirmed?

this compound (H₂IrCl₆·xH₂O) is a hexachloroiridate(IV) hydrate. Its anhydrous form comprises an octahedral [IrCl₆]²⁻ complex ion coordinated with two protons. Structural confirmation requires:

- X-ray diffraction (XRD) to resolve crystallographic parameters .

- Infrared (IR) spectroscopy to identify O–H (hydration) and Ir–Cl stretching frequencies (~300–400 cm⁻¹) .

- Elemental analysis to validate stoichiometry (e.g., Ir ≥35% in anhydrous form) .

Q. How is this compound synthesized, and what are critical purity controls?

Synthesis :

- Dissolve iridium metal or oxide in concentrated HCl with oxidizing agents (e.g., Cl₂ gas) to form H₂IrCl₆, followed by controlled hydration . Purity controls :

- ICP-AES/MS to quantify trace metals (e.g., Pt, Pd, Fe) .

- Thermogravimetric analysis (TGA) to determine hydration levels (weight loss at 100–200°C) .

- UV-Vis spectroscopy to detect impurities (e.g., Ir³⁺ vs. Ir⁴⁺ absorption bands) .

Q. What solvents are compatible with this compound, and how does solubility affect its reactivity?

this compound is highly soluble in water, HCl, and alcohols but insoluble in ethers. Solvent choice impacts:

- Reaction kinetics : Aqueous solutions favor hydrolysis, while alcoholic solutions stabilize the [IrCl₆]²⁻ ion .

- Catalytic activity : Ethanol reduces Ir⁴⁺ to Ir³⁺, altering redox properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers (110802-84-1 vs. 16941-92-7) for this compound?

Discrepancies arise from hydration state variations (e.g., hexahydrate vs. anhydrous). To resolve:

- Compare NMR spectra : Hexahydrate shows distinct proton signals for H₂O .

- Perform XRD to distinguish crystalline structures .

- Validate via elemental analysis (e.g., Ir%: 40% in hexahydrate vs. 47% in anhydrous) .

Q. What advanced methods quantify impurities in this compound, and how are spectral interferences corrected?

Methodology :

- ICP-AES with Multi-Component Spectral Fitting (MSF) : Corrects matrix interference (e.g., Ir overlap with Pt/Sn) by deconvoluting emission lines .

- Detection limits : Achieve ppm-level sensitivity for 19 elements (e.g., 0.008 μg/mL for Pd, 0.11 μg/mL for Si) .

- Validation : Spike recovery tests (90–110%) and cross-calibration with certified reference materials .

Q. How does calcination temperature influence iridium dispersion in this compound-derived catalysts?

Experimental design :

- Precursor treatment : Calcine H₂IrCl₆·xH₂O on Al₂O₃-SiO₂ at 300–600°C to control Ir particle size .

- Characterization :

- TEM for nanoparticle size distribution.

- XPS to monitor Ir oxidation state (Ir⁴⁺ → Ir⁰ at >500°C) .

- Catalytic testing : Higher calcination temperatures (>500°C) reduce active sites due to agglomeration .

Q. What strategies mitigate hydrolysis of this compound in aqueous catalytic systems?

- Acid stabilization : Maintain pH <1 with HCl to suppress [IrCl₆]²⁻ → [Ir(OH)Cl₅]²⁻ conversion .

- Ligand modification : Introduce stabilizing ligands (e.g., NH₃) to form [IrCl₅(NH₃)]⁻ complexes .

- Kinetic studies : Use stopped-flow spectrophotometry to monitor hydrolysis rates under varying ionic strengths .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in organic solvents?

Literature discrepancies (e.g., "sl s ether" vs. "insoluble") arise from hydration states. Solutions:

特性

IUPAC Name |

hexachloroiridium(2-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMMMVHZRGMXED-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16920-56-2 (di-potassium salt), 16940-92-4 (di-ammonium salt), 16941-25-6 (di-hydrochloride salt) | |

| Record name | Hexachloroiridic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40274844 | |

| Record name | Chloriridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16941-92-7 | |

| Record name | Hexachloroiridic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloriridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloroiridic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。